molecular formula C15H20N4O3S3 B2914783 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-butyl-N-methylacetamide CAS No. 1242930-67-1

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-butyl-N-methylacetamide

Cat. No.: B2914783
CAS No.: 1242930-67-1
M. Wt: 400.53
InChI Key: PCELYGXCPHJYNM-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-butyl-N-methylacetamide is a pyrimidine-based sulfanyl acetamide derivative characterized by a 4-aminopyrimidine core substituted with a thiophene-2-sulfonyl group at position 5 and a sulfanyl-linked N-butyl-N-methylacetamide moiety at position 2. While direct biological data for this compound are unavailable, structural analogs with similar scaffolds have demonstrated antiexudative, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-butyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S3/c1-3-4-7-19(2)12(20)10-24-15-17-9-11(14(16)18-15)25(21,22)13-6-5-8-23-13/h5-6,8-9H,3-4,7,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCELYGXCPHJYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CSC1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-butyl-N-methylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the thiophene-2-sulfonyl group and the amino group. The final step involves the attachment of the butyl and methyl groups to the acetamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiophene-2-sulfonyl group can be oxidized under specific conditions.

    Reduction: The amino group can be reduced to form different derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-butyl-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural Analysis

The compound features:

  • Pyrimidine ring: A 4-amino-substituted pyrimidine provides a hydrogen-bonding motif.
  • Sulfanyl bridge : Enhances conformational flexibility and redox activity.
  • N-butyl-N-methylacetamide : A branched alkylamide substituent that increases lipophilicity compared to aromatic analogs (e.g., fluorophenyl derivatives) .

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound C${18}$H${23}$N${4}$O${3}$S$_{3}$ ~463.6* Branched N-butyl-N-methyl group; thiophene-2-sulfonyl substitution -
N-(3-fluorophenyl) analog C${16}$H${13}$FN${4}$O${3}$S$_{3}$ 424.5 Fluorophenyl group; enhanced electronic effects
CAS 577760-25-9 C${17}$H${20}$N${4}$OS${2}$ 384.5 Thienopyrimidine core; tert-butyl group; higher steric bulk
Triazole-furan analog C${14}$H${12}$N${4}$O${3}$S 324.3 1,2,4-triazole core; furan substituent; antiexudative potential

*Calculated based on structural similarity to .

Physicochemical Properties

  • Lipophilicity : The N-butyl-N-methyl group in the target compound increases logP compared to the fluorophenyl analog (predicted logP: ~2.8 vs. ~1.9), enhancing membrane permeability .
  • Solubility : Thiophene-2-sulfonyl and pyrimidine groups may reduce aqueous solubility compared to triazole derivatives .
  • Stability : Sulfonyl groups confer resistance to oxidative degradation relative to sulfonamide analogs.

Biological Activity

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-butyl-N-methylacetamide is a complex organic compound characterized by a pyrimidine core, thiophene sulfonamide, and acetamide functionalities. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through a condensation reaction involving thiophene-2-sulfonyl chloride and an appropriate amine.
  • Introduction of the Thioether Linkage : This is achieved by reacting the pyrimidine intermediate with a thiol compound under basic conditions.
  • Acetamide Formation : The acetamide moiety is formed by reacting the thioether intermediate with an acyl chloride.
  • Final Substitution : The final step involves substituting the acetamide with a butyl and methyl group through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups present in the molecule enable it to bind to active sites, potentially inhibiting or modulating enzymatic activity. For instance, sulfonamide derivatives have been shown to exhibit significant urease inhibitory activity, which is crucial for certain therapeutic applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to this compound. These compounds have demonstrated significant anti-proliferative effects against various cancer cell lines, achieving low micromolar IC50 values. For example:

  • A study reported that similar pyrimidine compounds exhibited IC50 values as low as 2.5 μM against HepG-2 cancer cells, indicating strong anti-cancer properties .

Enzyme Inhibition

The compound's structural features suggest potential applications in enzyme inhibition. The presence of the sulfonamide group allows for interactions that can inhibit urease and other enzymes critical in disease pathways:

  • Urease inhibitors derived from sulfonamides have shown IC50 values significantly lower than traditional inhibitors, highlighting their potency .

Case Studies

  • Urease Inhibition : A recent investigation into sulfonamide derivatives demonstrated that certain compounds exhibited IC50 values as low as 2.21 µM against urease, indicating their potential as effective urease inhibitors . This suggests that this compound may possess similar properties.
  • Anticancer Efficacy : In vitro studies on related pyrimidine compounds showed significant induction of apoptosis in cancer cell lines such as MCF-7 and HCT-116, with varying degrees of sensitivity observed among different cell types . This indicates that modifications in the chemical structure can significantly influence biological activity.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The following table summarizes key findings related to SAR for compounds similar to this compound:

Compound StructureBiological ActivityIC50 (µM)Target
Sulfonamide Derivative AUrease Inhibition2.21 ± 0.45Urease
Pyrimidine Derivative BAnticancer2.5HepG-2
Pyrimidine Derivative CAnticancer3.6MCF-7

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